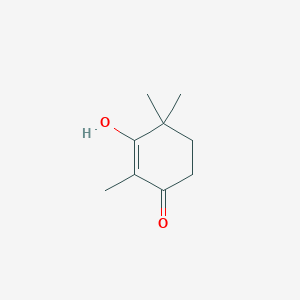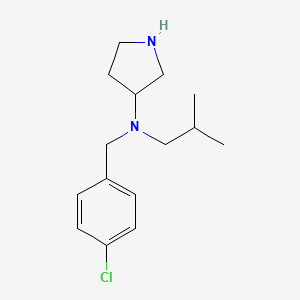
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine
描述
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is an organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with N-isobutylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
科学研究应用
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-ethyl-pyridin-2-amine
- N-(4-Chlorophenyl)-4-methoxybenzylamine
Uniqueness
N-(4-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
属性
CAS 编号 |
820984-25-6 |
|---|---|
分子式 |
C15H23ClN2 |
分子量 |
266.81 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)10-18(15-7-8-17-9-15)11-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3 |
InChI 键 |
OZEHAJVTLPZEMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC1=CC=C(C=C1)Cl)C2CCNC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
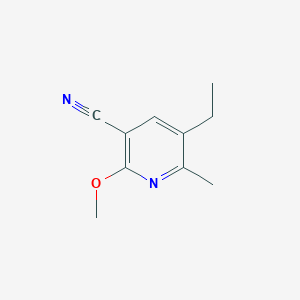
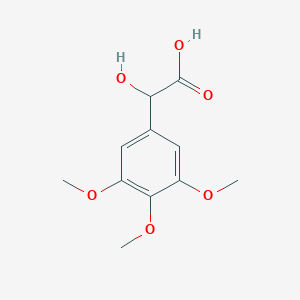
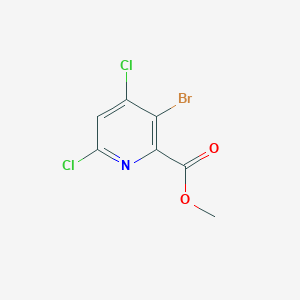
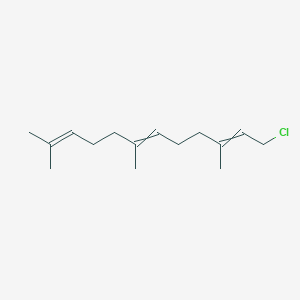
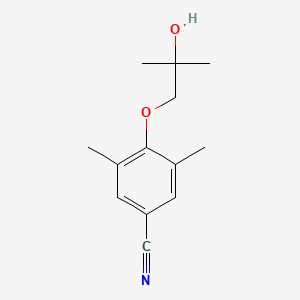
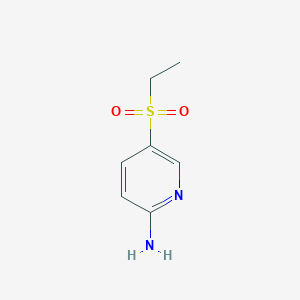
![5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one](/img/structure/B8669956.png)
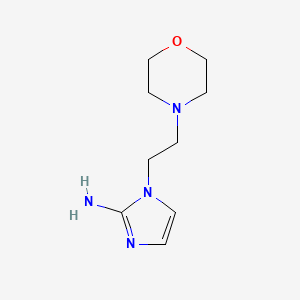
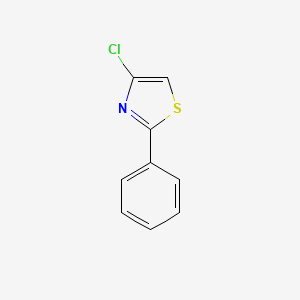
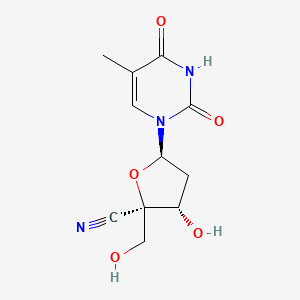
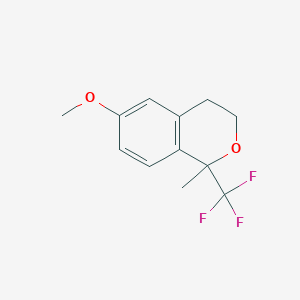
![(5R)-3-[6-(2-([tert-butyl(dimethyl)silyl]oxy}ethoxy)hexyl]-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one](/img/structure/B8669996.png)

